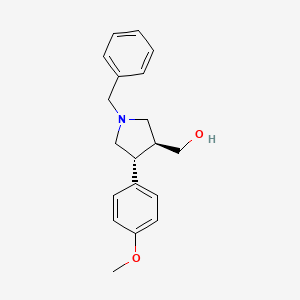![molecular formula C12H17NO3S B1411483 1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid CAS No. 2109414-99-3](/img/structure/B1411483.png)
1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid
Descripción general
Descripción
“1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H17NO3S . It is also known as Fostemsavir Impurity 1 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxylic acid moiety . The compound also contains a methoxythienyl group attached to the piperidine ring .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 255.33 . Other physical and chemical properties specific to this compound are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound plays a role in the synthesis of various chemical entities. For instance, it is involved in the synthesis of cardiovascular-active compounds, as demonstrated in the study of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid (Krauze et al., 2004).
- It has also been utilized in the process of oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its relevance in organic synthesis methods (Magano et al., 2014).
Biological Applications
- This compound is noted in the context of cancer treatment, as seen in the study of an Aurora kinase inhibitor (ヘンリー,ジェームズ, 2006).
- Additionally, it has been involved in the synthesis of antimicrobial compounds, as explored in the creation of new pyridine derivatives with antimicrobial activity (Patel et al., 2011).
Catalysis and Reactions
- The compound is a key player in catalytic processes, such as the aromatic nucleophilic substitution reactions involving piperidine (Consiglio et al., 1981).
- It's also used in the synthesis of positron emission tomography (PET) ligands, indicating its utility in imaging and diagnostic research (Kumar et al., 2004).
Advanced Materials and Corrosion Inhibition
- Studies have also looked at piperidine derivatives for their role in corrosion inhibition, highlighting its potential in material science applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
1-[(3-methoxythiophen-2-yl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-4-7-17-11(10)8-13-5-2-9(3-6-13)12(14)15/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMBTJBXHJOJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1411409.png)





